Tgx-221

Catalog No.
S549011
CAS No.
663619-89-4
M.F
C21H24N4O2
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tgx-221

CAS Number

663619-89-4

Product Name

Tgx-221

IUPAC Name

9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3

InChI Key

CPRAGQJXBLMUEL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TGX 221, TGX-221, TGX221 cpd

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4

The exact mass of the compound 7-methyl-2-morpholino-9-(1-(phenylamino)ethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is 364.18993 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of pyridopyrimidine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TGX-221 is a highly potent, cell-permeable, and reversible ATP-competitive inhibitor specifically targeting the phosphoinositide 3-kinase beta (PI3Kβ) catalytic subunit (p110β). With an IC50 in the low nanomolar range (typically 5–8.5 nM) for PI3Kβ, it stands out in the chemoinformatics landscape for its exceptional selectivity profile, exhibiting greater than 1000-fold selectivity over the PI3Kα isoform . For industrial and academic procurement, TGX-221 is the definitive tool compound for isolating PI3Kβ-dependent signaling pathways—such as G-protein coupled receptor (GPCR) signaling and glycoprotein VI (GPVI)-mediated platelet activation—without the confounding off-target toxicity and metabolic disruption characteristic of first-generation pan-PI3K inhibitors. Its synthetic pyrido-pyrimidinone scaffold ensures high purity (>98%) and reliable solubility in standard organic solvents (DMSO, DMF), making it highly processable for reproducible in vitro and in vivo assay formulation .

Substituting TGX-221 with generic pan-PI3K inhibitors like LY294002 or Wortmannin fundamentally compromises assay integrity due to their broad-spectrum activity across all class I PI3K isoforms (α, β, γ, δ) and significant off-target kinase inhibition [1]. For instance, LY294002 inhibits PI3Kα (IC50 ~0.73 μM) and off-target kinases like DNA-PK and CK2, which confounds the interpretation of cell cycle and apoptosis data . Furthermore, substituting with earlier-generation isoform inhibitors like TGX-115 fails to achieve the same procurement standard, as TGX-115 exhibits lower selectivity against PI3Kδ, whereas TGX-221 maintains a >1000-fold selectivity margin for p110β over p110α[2]. This strict non-interchangeability is critical for researchers modeling PTEN-deficient tumors or antithrombotic pathways, where inhibiting PI3Kα would erroneously disrupt essential insulin signaling and cause systemic toxicity.

Isoform Selectivity: TGX-221 vs. LY294002

When procuring kinase inhibitors for pathway-specific assays, selectivity is the primary decision driver. TGX-221 demonstrates an IC50 of 5 nM for PI3Kβ and >5000 nM for PI3Kα, yielding a >1000-fold selectivity margin . In direct contrast, the generic benchmark LY294002 exhibits poor selectivity, inhibiting PI3Kβ at 310 nM and PI3Kα at 730 nM . This quantitative advantage makes TGX-221 strictly necessary for isolating p110β function.

Evidence DimensionPI3Kβ vs. PI3Kα IC50 Selectivity
Target Compound DataTGX-221: IC50 = 5 nM (PI3Kβ), >5000 nM (PI3Kα)
Comparator Or BaselineLY294002: IC50 = 310 nM (PI3Kβ), 730 nM (PI3Kα)
Quantified Difference>1000-fold selectivity for TGX-221 vs. ~2.3-fold for LY294002
ConditionsCell-free lipid kinase activity assay

Ensures precise targeting of p110β without disrupting PI3Kα-mediated baseline metabolic and insulin signaling pathways.

Off-Target Kinase Avoidance: TGX-221 vs. LY294002

Beyond PI3K isoforms, generic inhibitors carry severe off-target liabilities. LY294002 acts as a competitive inhibitor of DNA-PK (IC50 = 1.4 μM) and Casein Kinase 2 (CK2, IC50 = 98 nM) . TGX-221 avoids these off-target interactions, ensuring that observed cellular phenotypes—such as apoptosis in glioblastoma models—are genuinely driven by p110β blockade [1]. Buyers must select TGX-221 to guarantee target-specific data integrity.

Evidence DimensionInhibition of off-target kinases (DNA-PK and CK2)
Target Compound DataTGX-221: Highly specific to PI3Kβ with no significant DNA-PK/CK2 inhibition at working concentrations
Comparator Or BaselineLY294002: Inhibits DNA-PK (IC50 = 1.4 μM) and CK2 (IC50 = 98 nM)
Quantified DifferenceTGX-221 eliminates the confounding DNA repair and cell cycle disruptions caused by LY294002.
ConditionsKinase profiling panels

Prevents false-positive apoptotic or anti-proliferative results driven by off-target kinase blockade rather than PI3Kβ inhibition.

Application-Critical Performance: Platelet Aggregation (TGX-221 vs. PI3Kγ/δ Inhibitors)

In antithrombotic research, identifying the correct PI3K isoform is critical. TGX-221 completely abolishes GPVI-mediated Akt phosphorylation and significantly reduces platelet aggregation [1]. Conversely, procurement of PI3Kγ (AS252424) or PI3Kδ (IC87114) inhibitors yields little to no effect in this model [1]. This functional divergence dictates that TGX-221 is the non-substitutable choice for studying thrombosis and platelet dense granule secretion.

Evidence DimensionInhibition of GPVI-mediated Akt phosphorylation
Target Compound DataTGX-221: Completely abolishes CVX-induced Akt phosphorylation
Comparator Or BaselineAS252424 (PI3Kγ) and IC87114 (PI3Kδ): Little to no effect on Akt phosphorylation
Quantified DifferenceTGX-221 isolates the specific secretion-independent platelet activation pathway driven by PI3Kβ.
ConditionsCollagen-related peptide (CVX)-stimulated platelets

Validates TGX-221 as the essential tool for antithrombotic drug discovery targeting GPVI without affecting immune-related PI3K isoforms.

Phenotypic Specificity in Oncology: TGX-221 vs. Pan-PI3K Inhibitors

In oncology models, pan-PI3K inhibitors like GDC-0941 reduce cell viability indiscriminately across both PTEN-positive and PTEN-negative cell lines, limiting their therapeutic window [1]. TGX-221, however, exhibits selective cytotoxicity only in PTEN-deficient lines (such as PC3 prostate cancer and U87 glioblastoma cells) while sparing PTEN-positive lines (like MCF7) . This distinct phenotypic profile is critical for researchers procuring compounds to model targeted, low-toxicity oncological interventions.

Evidence DimensionCell viability reduction in PTEN-positive vs. PTEN-negative cells
Target Compound DataTGX-221: Selectively reduces viability in PTEN-negative cells (e.g., PC3, U87); no effect on PTEN-positive cells
Comparator Or BaselineGDC-0941 (Pan-PI3K): Non-selectively reduces viability across all cell lines
Quantified DifferenceTGX-221 isolates the PTEN-driven dependency on p110β without broad cytotoxicity.
ConditionsIn vitro tumor cell viability assays (e.g., MCF7 vs. PC3)

Enables the development of targeted therapies for PTEN-deficient tumors by avoiding the systemic toxicity associated with pan-PI3K blockade.

Reagent Stability and Assay Reproducibility: TGX-221 vs. Wortmannin

For procurement managers and assay developers, reagent stability directly impacts workflow reproducibility. Wortmannin, a traditional pan-PI3K inhibitor, binds irreversibly but is notoriously unstable in aqueous cell culture media, rapidly losing activity [1]. In contrast, TGX-221 is a reversible, ATP-competitive synthetic compound that maintains stability in DMSO stock solutions and aqueous buffers over extended 48–72 hour cell proliferation assays . This superior handling profile prevents assay failure due to reagent degradation, making TGX-221 the superior choice for reproducible high-throughput screening.

Evidence DimensionAqueous stability and mechanism of inhibition
Target Compound DataTGX-221: Reversible ATP-competitive inhibitor, stable in DMSO/aqueous buffers for multi-day assays
Comparator Or BaselineWortmannin: Irreversible covalent inhibitor, highly unstable in aqueous media (half-life in minutes/hours)
Quantified DifferenceTGX-221 provides sustained, predictable inhibition, eliminating the rapid degradation seen with Wortmannin.
ConditionsLong-term (48-72 hr) cell culture proliferation assays

Dramatically improves batch-to-batch reproducibility and reduces reagent waste in extended cellular workflows.

Antithrombotic Drug Discovery and Platelet Function Assays

TGX-221 is the preferred tool for modeling GPVI-mediated platelet aggregation. It completely abolishes Akt phosphorylation downstream of GPVI without the severe bleeding risks or immune suppression caused by pan-PI3K or PI3Kδ/γ inhibitors [1].

Targeted Oncology Modeling in PTEN-Deficient Cell Lines

Used in glioblastoma and prostate cancer research to isolate p110β-dependent survival pathways. TGX-221 selectively induces apoptosis in PTEN-deficient cells without confounding PI3Kα-driven insulin signaling in healthy tissue[2].

Decoupling GPCR from RTK Signaling Pathways

TGX-221 is procured to selectively block G-protein coupled receptor (GPCR) signaling (mediated by p110β) while leaving receptor tyrosine kinase (RTK) signaling (mediated by p110α) intact, allowing clear mechanistic decoupling in complex cellular environments[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.18992602 Da

Monoisotopic Mass

364.18992602 Da

Heavy Atom Count

27

Appearance

Off-white to pale yellow

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6L28AW98TH

Wikipedia

Tgx-221

Dates

Last modified: 08-15-2023
1: Feng C, Sun Y, Ding G, Wu Z, Jiang H, Wang L, Ding Q, Wen H. PI3Kβ inhibitor TGX221 selectively inhibits renal cell carcinoma cells with both VHL and SETD2 mutations and links multiple pathways. Sci Rep. 2015 Apr 8;5:9465. doi: 10.1038/srep09465. PubMed PMID: 25853938.
2: Chen R, Zhao Y, Huang Y, Yang Q, Zeng X, Jiang W, Liu J, Thrasher JB, Forrest ML, Li B. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice. Prostate. 2015 May;75(6):593-602. doi: 10.1002/pros.22941. Epub 2015 Jan 25. PubMed PMID: 25620467; PubMed Central PMCID: PMC4376584.
3: Ukhanov K, Corey EA, Ache BW. Phosphoinositide 3-kinase dependent inhibition as a broad basis for opponent coding in Mammalian olfactory receptor neurons. PLoS One. 2013 Apr 9;8(4):e61553. doi: 10.1371/journal.pone.0061553. Print 2013. PubMed PMID: 23585911; PubMed Central PMCID: PMC3621990.
4: Moir LM, Trian T, Ge Q, Shepherd PR, Burgess JK, Oliver BG, Black JL. Phosphatidylinositol 3-kinase isoform-specific effects in airway mesenchymal cell function. J Pharmacol Exp Ther. 2011 May;337(2):557-66. doi: 10.1124/jpet.110.173583. Epub 2011 Feb 24. PubMed PMID: 21349933.
5: Lu XY, Ciraolo E, Stefenia R, Chen GQ, Zhang Y, Hirsch E. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines. Appl Microbiol Biotechnol. 2011 Mar;89(5):1423-33. doi: 10.1007/s00253-011-3101-1. Epub 2011 Feb 1. PubMed PMID: 21286711.
6: Sturgeon SA, Jones C, Angus JA, Wright CE. Advantages of a selective beta-isoform phosphoinositide 3-kinase antagonist, an anti-thrombotic agent devoid of other cardiovascular actions in the rat. Eur J Pharmacol. 2008 Jun 10;587(1-3):209-15. doi: 10.1016/j.ejphar.2008.03.017. Epub 2008 Mar 29. PubMed PMID: 18455722.
(Last Updated: 4/20/2016)

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